Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate
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Overview
Description
PRX-03140 is a 5-HT4 partial agonist.
Scientific Research Applications
Synthesis and Properties
- Synthesis Techniques : The compound has been synthesized through various chemical reactions, including the Hofmann reaction, alkylation, and others. For instance, the potassium salt of related thieno[2,3-b]pyridine derivatives was prepared from specific precursor compounds through a series of chemical transformations (Yure, Shantare, & Gurdinietse, 1996).
- Chemical Properties : Various studies have reported on the chemical properties of related compounds, including their crystalline structures and reactivity. For example, the crystal structure of potassium 3-cyano-4-(dicyanomethylene)-5-oxo-4,5-dihydro-1H-pyrrol-2-olate has been detailed, demonstrating the electron-accepting capabilities of its dicyanomethylene moiety (Tafeenko et al., 2003).
Biological Activities
- Potassium Channel Openers : Compounds with similar structures have been synthesized and tested for their biological activities, particularly as potassium channel openers. This is exemplified by studies on compounds derived from similar pyridine and cyclohexanecarbothioic acid methylamide structures (Brown et al., 1993).
Luminescence Properties
- Luminescence Studies : The luminescence properties of related structures, such as the salts of 3-cyano-4-dicyanomethylene-5-oxo-4,5-dihydro-1H-pyrrol-2-olate with alkali metals, have been explored. These studies revealed that the luminescence spectra in solution vary with the solvent's dielectric constant, and in the solid state, emission maxima vary with structural features (Tafeenko et al., 2009).
Synthesis of Derivatives
- Derivative Synthesis : There has been research on the synthesis of derivatives of thieno[2,3-b]pyridine, including the potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate. These derivatives have been synthesized through various methods, leading to new functional derivatives for further study and application (Dotsenko et al., 2018).
properties
CAS RN |
869493-26-5 |
---|---|
Product Name |
Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate |
Molecular Formula |
C19H27N3O3S |
Molecular Weight |
377.5 |
IUPAC Name |
4-hydroxy-7-isopropyl-6-oxo-N-(3-(piperidin-1-yl)propyl)-6,7-dihydrothieno[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C19H27N3O3S/c1-13(2)22-18(25)15(16(23)14-7-12-26-19(14)22)17(24)20-8-6-11-21-9-4-3-5-10-21/h7,12-13,23H,3-6,8-11H2,1-2H3,(H,20,24) |
InChI Key |
SCHKZZSVELPJKU-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(C=CS2)C(O)=C(C(NCCCN3CCCCC3)=O)C1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PRX-03140; PRX 03140; PRX03140; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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